Lasofoxifene sulfate-d4

LC-MS/MS Bioanalysis Stable Isotope Labeling

Quantitative LC-MS/MS of lasofoxifene sulfate requires an internal standard structurally identical to the analyte. Unlabeled compound lacks mass differentiation; alternative deuterated free bases exhibit divergent extraction recovery and ionization. Lasofoxifene sulfate-d4 solves this precisely: - +4 Da mass shift eliminates isotopic cross-talk - Identical sulfate conjugation matches analyte extraction efficiency - Enables simultaneous parent/conjugate quantification for DDI or UGT polymorphism studies - Supplied with CoA: HPLC ≥95-98%, NMR/MS characterization (ICH Q2 compliant)

Molecular Formula C28H31NO5S
Molecular Weight 497.6 g/mol
Cat. No. B12414850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasofoxifene sulfate-d4
Molecular FormulaC28H31NO5S
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5
InChIInChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)/t26-,28+/m1/s1/i18D2,19D2
InChIKeyNXQINUGCNDMKEW-NXOFZFLXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lasofoxifene Sulfate-d4: Deuterated Internal Standard


Lasofoxifene sulfate-d4 (CAS 1246817-62-8, molecular formula C28H27D4NO5S, molecular weight 497.64 g/mol) is a stable isotope-labeled analog of lasofoxifene sulfate, which is a major circulating metabolite of the third-generation selective estrogen receptor modulator (SERM) lasofoxifene . The compound incorporates four deuterium atoms at the pyrrolidine ethoxy side chain, providing a nominal mass shift of +4 Da relative to the unlabeled analyte . Lasofoxifene undergoes extensive metabolism in humans, with sulfate conjugation accounting for approximately half of its clearance alongside glucuronidation and phase I oxidation, establishing lasofoxifene sulfate as a quantitatively significant metabolite requiring accurate analytical measurement [1].

Why Alternative IS Cannot Replace Lasofoxifene Sulfate-d4


Quantitative LC-MS/MS analysis of lasofoxifene sulfate in biological matrices requires a structurally identical internal standard to correct for matrix effects, extraction variability, and ionization efficiency fluctuations. Unlabeled lasofoxifene sulfate cannot serve this purpose due to identical mass-to-charge ratio, precluding mass spectrometric differentiation from endogenous analyte [1]. Alternative deuterated compounds, including rac-Lasofoxifene-d4 (free base, CAS 1126626-61-6, molecular weight 417.6 g/mol) or Lasofoxifene Impurity 1-D4, differ in chemical structure and thus exhibit divergent extraction recoveries, chromatographic retention times, and ionization behavior, introducing systematic quantification bias . Among commercially available options, Lasofoxifene-d5 2-Oxide targets a distinct metabolite pathway, while non-deuterated structural analogs fail to co-elute with the sulfate conjugate under reversed-phase conditions [2]. Lasofoxifene sulfate-d4 remains the sole isotopologue specifically designed to match the exact chemical identity and chromatographic behavior of the sulfate metabolite [3].

Lasofoxifene Sulfate-d4 vs. Alternatives: Key Evidence


Mass Spectrometric Differentiation from Unlabeled Analyte

Lasofoxifene sulfate-d4 (m/z 497.64) provides a nominal +4 Da mass shift relative to unlabeled lasofoxifene sulfate (m/z 493.61). This mass differential ensures complete baseline separation in the mass analyzer without isotopic overlap that would compromise quantification accuracy . In contrast, d3-labeled analogs produce only a +3 Da shift, increasing the risk of isotopic cross-talk in high-resolution MS applications. Deuterium labeling at four positions (1,1,2,2-tetradeuterio substitution on the pyrrolidine ethoxy moiety) provides optimal mass separation while minimizing deuterium-hydrogen back-exchange during sample processing .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Sulfate Conjugate-Specific Quantification

Lasofoxifene sulfate accounts for approximately 50% of lasofoxifene clearance via direct conjugation, representing a major circulating drug-related moiety in humans alongside glucuronide conjugates [1]. Lasofoxifene sulfate-d4 is specifically labeled at the sulfate conjugate form, enabling direct quantification of this metabolite without requiring enzymatic hydrolysis or derivatization steps [2]. Alternative deuterated internal standards such as rac-Lasofoxifene-d4 (free base) target the parent compound but cannot accurately correct for the distinct extraction recovery, chromatographic retention, and ionization behavior of the sulfate conjugate .

Drug Metabolism Phase II Conjugation Pharmacokinetics

Regulatory-Grade Purity with Lot-Specific CoA

Commercially available Lasofoxifene sulfate-d4 is supplied with purity specifications of ≥95% to 98% (HPLC) and includes lot-specific Certificates of Analysis (CoA) documenting comprehensive characterization data including LC/MS, NMR, HPLC, and elemental analysis . This documentation supports ANDA and DMF submissions as well as method validation requirements under FDA and EMA bioanalytical guidelines . In contrast, non-certified research-grade deuterated compounds may lack lot-specific purity verification or isotopic enrichment certification, introducing batch-to-batch variability that compromises long-term method reproducibility .

Quality Control Method Validation Regulatory Compliance

Lasofoxifene Sulfate-d4 Validated Applications


Regulated Bioanalytical Method Validation for PK Studies

Lasofoxifene sulfate-d4 serves as the optimal internal standard for LC-MS/MS quantification of lasofoxifene sulfate in human plasma during pharmacokinetic studies. The +4 Da mass shift eliminates isotopic cross-talk, while the sulfate conjugate structure matches the analyte's extraction recovery and ionization efficiency, correcting for matrix effects that would otherwise compromise accuracy [1]. This application is essential for studies where sulfate conjugation accounts for approximately 50% of lasofoxifene clearance and accurate metabolite quantification is required for regulatory submissions .

Metabolic Profiling and Drug-Drug Interaction Studies

In studies evaluating CYP3A/CYP2D6-mediated drug-drug interactions or UGT polymorphism effects on lasofoxifene metabolism, Lasofoxifene sulfate-d4 enables precise quantification of the sulfate conjugate pathway [1]. Using the free base internal standard (rac-Lasofoxifene-d4) would require separate extraction and chromatographic conditions for parent and conjugate analytes, whereas Lasofoxifene sulfate-d4 allows simultaneous or matched-method quantification, reducing analytical complexity and improving inter-laboratory reproducibility .

QC Release Testing and Impurity Profiling

Lasofoxifene sulfate-d4 can be employed as a reference standard for impurity profiling and stability-indicating method development in pharmaceutical QC laboratories. Its availability with full CoA documentation including HPLC purity (≥95-98%) and NMR/MS characterization supports method validation under ICH Q2(R1) guidelines [1]. Unlike research-grade deuterated compounds that lack batch-specific purity certification, this regulatory-grade product ensures traceability and method transferability across global QC sites .

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